N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide

Prolylcarboxypeptidase inhibition SAR Benzimidazole-pyrrolidine

The compound bearing CAS 942863-56-1, formally 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide, belongs to the benzimidazole‑pyrrolidine acetamide chemotype. This scaffold was identified within a medicinal chemistry program targeting prolylcarboxypeptidase (PrCP), an enzyme linked to body‑weight regulation and inflammation.

Molecular Formula C23H26N4O2
Molecular Weight 390.5g/mol
CAS No. 942863-56-1
Cat. No. B368562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide
CAS942863-56-1
Molecular FormulaC23H26N4O2
Molecular Weight390.5g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N4O2/c1-16(2)24-21(28)15-27-20-11-7-6-10-19(20)25-23(27)18-12-22(29)26(14-18)13-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,24,28)
InChIKeyWYKGUAQGEVGOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide (942863-56-1) – Chemotype & Procurement Context


The compound bearing CAS 942863-56-1, formally 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide, belongs to the benzimidazole‑pyrrolidine acetamide chemotype. This scaffold was identified within a medicinal chemistry program targeting prolylcarboxypeptidase (PrCP), an enzyme linked to body‑weight regulation and inflammation . The molecule combines a 1‑benzyl‑5‑oxopyrrolidine moiety with a benzimidazole core connected via an acetamide linker bearing a single N‑isopropyl substituent, distinguishing it from more extensively substituted analogs that have shown low‑nanomolar PrCP inhibition .

Chemotype Benzimidazole–pyrrolidine acetamide scaffold
Target Prolylcarboxypeptidase (PrCP) inhibitor tool compound
Key Feature Mono‑isopropyl amide substitution; distinct from di‑substituted analogs

Why Generic Benzimidazole‑Pyrrolidine Amides Cannot Substitute for CAS 942863-56-1


The PrCP‑directed benzimidazole‑pyrrolidine series demonstrates steep structure–activity relationships (SAR) where even minor changes to the amide substituent or pyrrolidine N‑substituent shift potency by >10‑fold . For instance, the N,N‑diisopropyl analog (CAS 942863‑64‑1) exhibits an IC50 of 0.41 nM for human PrCP, whereas closely related mono‑substituted or N‑aryl analogs can show >100‑fold higher IC50 values in the same fluorescence kinetic assay . Blindly interchanging in‑class “benzimidazole‑pyrrolidine” compounds without confirming the precise substitution pattern therefore risks obtaining a tool compound with drastically reduced – or unknown – target engagement, compromising the reproducibility of in‑vitro pharmacology studies.

Potency shift Amide substituent changes may shift PrCP potency by >10‑fold; diisopropyl analog exhibits substantially higher target engagement.
Lipophilicity N‑benzyl vs. N‑aryl substitution can alter logP and cellular free fraction, affecting concentration‑response profiles.
Off‑target Serine protease selectivity may differ from class‑representative data; off‑target activity cannot be assumed without compound‑specific profiling.

Quantitative Differentiation Evidence for N-(Methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide vs. Nearest Analogs


Amide Substituent Impact on PrCP Inhibition: Mono‑isopropyl vs. Di‑isopropyl

The target compound carries a single N‑isopropyl acetamide, whereas the most potent reported analog in the series (compound 9b, CAS 942863‑64‑1) carries an N,N‑diisopropyl acetamide. Literature data for the diisopropyl analog show an IC50 of 0.41 nM against human PrCP . While the mono‑isopropyl analog’s precise IC50 has not been publicly reported, the SAR trend for this chemotype indicates that removal of one isopropyl group typically reduces potency by 2‑ to 10‑fold . This predictable shift allows researchers to intentionally select a moderately potent probe where full‑maximal inhibition is not desired, avoiding the potential confounding effects of a sub‑nanomolar inhibitor in cellular assays.

Amide Substituent Potency Shift
Class-level inference
Target IC50 not publicly reported; diisopropyl analog IC50 0.41 nM; estimated 2–10 fold reduction in potency.
Class-level potency shift supports moderate-inhibition assay design.
Data to verify; exact IC50 requires experimental determination.
Prolylcarboxypeptidase inhibition SAR Benzimidazole-pyrrolidine

Pyrrolidine N‑Benzyl vs. N‑Aryl Substitution: Impact on Lipophilicity and Predicted Permeability

The target compound retains the N‑benzyl substituent on the pyrrolidine ring, a moiety that contributes to balanced lipophilicity. Computational comparison using the ChEMBL‑curated dataset for the benzimidazole‑pyrrolidine series shows that N‑benzyl analogs have a consensus logP of ~3.1, whereas analogs with lipophilic N‑aryl substituents (e.g., N‑(3‑methylphenyl)) can exceed logP 4.0 . Higher logP values correlate with increased membrane permeability in PAMPA assays within this series, but also with elevated plasma protein binding . An N‑benzyl substitution provides an intermediate physicochemical profile that is preferable for in‑vitro systems where controlled free fraction is critical.

N‑Substituent Lipophilicity Δ
Class-level inference
N‑benzyl consensus logP ~3.1; N‑aryl analog logP ~4.1; ΔlogP ≈ –1.0.
Lower lipophilicity may reduce non‑specific binding, supporting concentration‑response studies.
Computed estimates; experimental validation recommended.
Physicochemical properties Lipophilicity CNS penetration

Selectivity Profile Inferred from PrCP‑Focused Chemotype: Absence of Off‑Target Activity on Related Serine Proteases

The benzimidazole‑pyrrolidine amide series was optimized for PrCP selectivity. The lead compound 8o (structurally related) shows IC50 values of 1 nM (human PrCP) and 2 nM (mouse PrCP) with no measurable activity against a panel of related serine proteases (DPP‑IV, FAP, PEP, DPP‑8, DPP‑9) at concentrations up to 10 µM . While the selectivity of the target mono‑isopropyl analog has not been explicitly published, the conserved benzimidazole‑pyrrolidine core suggests a similar selectivity window. This is a critical differentiator from older, non‑specific proline‑cleaving enzyme inhibitors that cross‑react with DPP‑IV or prolyl oligopeptidase .

Serine Protease Selectivity
Class-level inference
Related analog 8o: PrCP IC50 1 nM, >10,000 nM vs. DPP‑IV, FAP, PEP, DPP‑8, DPP‑9 (>1,000‑fold).
Inferred selectivity supports PrCP‑targeted probe development.
Selectivity panel not directly reported for target compound.
Selectivity Serine protease Off-target

Application Scenarios for N-(Methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide Based on Quantitative Evidence


PrCP Inhibitor Screening Cascade – Intermediate‑Potency Control Compound

In high‑throughput screening (HTS) campaigns for PrCP inhibitors, a compound with sub‑nanomolar potency can saturate the assay signal, reducing the ability to resolve differences among weaker hits. Using CAS 942863‑56‑1 as a moderate‑potency control (predicted IC50 in the low‑nanomolar range, see Evidence Item 1) allows finer kinetic resolution, particularly in fluorescence‑based PrCP activity assays at pH 7.4, as described in the Shen et al. 2011 protocol .

SAR Probing of Amide Substituent Effects on PrCP Activity

The mono‑isopropyl acetamide of the target compound provides a well‑defined starting point for systematic SAR expansion. By measuring its IC50 (intended benchmark) and comparing it to the diisopropyl analog (IC50 = 0.41 nM) and unsubstituted acetamide analogs, medicinal chemistry teams can quantify the contribution of each N‑alkyl group to PrCP binding energy .

Cellular Target Engagement Assay Requiring Intermediate Lipophilicity

In cell‑based PrCP engagement assays where high logP compounds exhibit rapid, non‑specific cellular accumulation, a compound with consensus logP ~3.1 (see Evidence Item 2) offers more predictable free cytosolic concentrations. This is especially relevant when using HepG2 or HEK293 cells treated with angiotensin‑III as substrate, where excessive lipophilicity can mask the true concentration‑response relationship .

In‑Vivo PrCP Inhibition Study in Diet‑Induced Obese (eDIO) Mouse Model

Compound 9b, a close structural analog, demonstrated modest ex vivo target engagement and was progressed to in vivo weight‑loss studies in eDIO mice . The target compound, with its differentiated mono‑isopropyl substitution, could serve as a comparator tool to probe the relationship between degree of PrCP inhibition and magnitude of weight loss/food intake reduction, without the confounding influence of maximal target occupancy seen with the diisopropyl analog .

Application
Selection Property
Validation Focus
PrCP HTS Intermediate‑Potency Control
Mono‑isopropyl substitution context
Assay signal resolution without maximal inhibition
SAR Amide Substituent Profiling
Defined amide group for systematic SAR
Binding energy contribution mapping
Cellular Target Engagement with Controlled Lipophilicity
Balanced logP profile
Free‑fraction control and concentration‑response accuracy
In‑Vivo Model‑Response Study (eDIO Mouse)
Comparator substitution pattern
Target occupancy‑response profiling
Quote Request

Request a Quote for N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.